molecular formula C14H19NO3 B3055565 1-[3-Methoxy-4-(morpholinomethyl)phenyl]ethan-1-one CAS No. 655224-54-7

1-[3-Methoxy-4-(morpholinomethyl)phenyl]ethan-1-one

Cat. No.: B3055565
CAS No.: 655224-54-7
M. Wt: 249.3 g/mol
InChI Key: WIFRSMAUOLMLTC-UHFFFAOYSA-N
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Description

1-[3-Methoxy-4-(morpholinomethyl)phenyl]ethan-1-one (CAS: 499190-78-2) is an organic compound with the molecular formula C₁₄H₁₉NO₃ and a molecular weight of 249.31 g/mol. Its structure features a phenyl ring substituted with a methoxy group (–OCH₃) at position 3, a morpholine moiety linked via a methylene bridge (–CH₂–) at position 4, and an acetyl group (–COCH₃) at position 1 (Figure 1).

Properties

IUPAC Name

1-[3-methoxy-4-(morpholin-4-ylmethyl)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-11(16)12-3-4-13(14(9-12)17-2)10-15-5-7-18-8-6-15/h3-4,9H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIFRSMAUOLMLTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)CN2CCOCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10384404
Record name 1-[3-methoxy-4-(morpholinomethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

655224-54-7
Record name 1-[3-methoxy-4-(morpholinomethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-Methoxy-4-(morpholinomethyl)phenyl]ethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methoxybenzaldehyde and morpholine.

    Formation of Intermediate: The first step involves the reaction of 3-methoxybenzaldehyde with morpholine to form an intermediate compound.

    Condensation Reaction: The intermediate is then subjected to a condensation reaction with ethanone under controlled conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[3-Methoxy-4-(morpholinomethyl)phenyl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.

    Substitution: The methoxy and morpholinomethyl groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

1-[3-Methoxy-4-(morpholinomethyl)phenyl]ethan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[3-Methoxy-4-(morpholinomethyl)phenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

Morpholinomethyl vs. Hydroxy and Bis-Morpholinomethyl Groups
  • Compound 55 (1-{4-hydroxy-3-[(morpholin-4-yl)methyl]phenyl}ethan-1-one): Substituents: Hydroxy (–OH) at position 4, morpholinomethyl at position 3. Molecular formula: C₁₃H₁₇NO₃ (MW: 247.28 g/mol).
  • Compound 56 (1-{4-hydroxy-3,5-bis[(morpholin-4-yl)methyl]phenyl}ethan-1-one): Substituents: Two morpholinomethyl groups at positions 3 and 5, hydroxy at position 4. Molecular formula: C₁₇H₂₄N₂O₃ (MW: 316.39 g/mol). Increased steric bulk and basicity compared to the target compound, which may influence pharmacokinetics .
Morpholinomethyl vs. Pyrrolidinylmethyl
  • Compound 57 (1-{4-hydroxy-3-[(pyrrolidin-1-yl)methyl]phenyl}ethan-1-one): Substituents: Pyrrolidine (five-membered ring with one nitrogen) instead of morpholine. Molecular formula: C₁₃H₁₇NO₂ (MW: 231.28 g/mol). Pyrrolidine’s lower polarity and reduced hydrogen-bonding capacity compared to morpholine may decrease aqueous solubility .

Functional Group Modifications

Methoxy vs. 2-Methoxyethoxy Substituents
  • 1-[3-Methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-one (CAS: 197359-41-4): Substituents: 2-Methoxyethoxy (–OCH₂CH₂OCH₃) at position 4 instead of morpholinomethyl. Molecular formula: C₁₂H₁₆O₄ (MW: 224.26 g/mol).
Acetyl vs. Sulfonyl or Benzoyl Groups
  • 1-(4-(Morpholine-4-sulfonyl)phenyl)ethan-1-one (CAS: 58722-35-3): Substituents: Morpholine-sulfonyl (–SO₂-morpholine) at position 4. Molecular formula: C₁₂H₁₅NO₄S (MW: 283.32 g/mol).
  • QD10 (1-(4-(4-(3-(4-Benzoylphenoxy)propyl)piperazin-1-yl)phenyl)ethan-1-one): Substituents: Benzoyl and piperazine groups. Molecular formula: C₂₇H₂₇N₃O₂ (MW: 425.53 g/mol). The extended aromatic system (benzoyl) and tertiary amine (piperazine) enhance π-π stacking and basicity, respectively, which are absent in the target compound .

Biological Activity

1-[3-Methoxy-4-(morpholinomethyl)phenyl]ethan-1-one, also known as compound 1 , has garnered attention in recent pharmacological research due to its promising biological activities. This compound is characterized by a unique molecular structure that includes a methoxy group and a morpholinomethyl side chain, which may contribute to its biological efficacy. This article reviews the biological activity of this compound, focusing on its pharmacokinetics, anticancer properties, and other relevant therapeutic potentials.

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of a compound. For this compound, key findings include:

  • Bioavailability : Following subcutaneous (SC) administration in NMRI mice at a dose of 10 mg/kg, the bioavailability was determined to be approximately 74% with a half-life of about 1 hour .
  • Distribution : The volume of distribution indicated that the compound penetrated tissues beyond the vasculature, suggesting effective tissue targeting .
  • Metabolism : In vitro studies showed that the compound was stable in liver microsomes, indicating low hepatic metabolism and suggesting alternative clearance mechanisms .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. The following table summarizes its activity against different cancer types:

Cancer TypeCell LineIC50 (µM)Mechanism of Action
Colon CancerHCT1160.64Inhibition of tumor growth via apoptosis induction
Breast CancerMDA-MB-4680.43Induction of cell cycle arrest
Renal CancerRXF 3930.72Targeting specific oncogenic pathways
Multiple MyelomaMM1.S0.64Modulation of Bcl-2 family proteins

The compound exhibited significant antiproliferative activity across these cell lines, indicating its potential as an anticancer agent. The mechanism of action appears to involve apoptosis induction and modulation of critical cellular pathways associated with cancer progression .

Case Studies

Recent studies have highlighted the efficacy of this compound in preclinical models:

  • Study on Colon Cancer : In a mouse model of colon cancer, treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The study reported a decrease in Ki67 expression, indicating reduced cell proliferation .
  • Combination Therapy : A case study investigated the effects of combining this compound with conventional chemotherapeutics. The results showed enhanced cytotoxicity against resistant cancer cell lines when used in combination with doxorubicin, suggesting a synergistic effect that could improve treatment outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.